molecular formula C16H23BrN2O3 B1679305 Remoxipride CAS No. 80125-14-0

Remoxipride

カタログ番号: B1679305
CAS番号: 80125-14-0
分子量: 371.27 g/mol
InChIキー: GUJRSXAPGDDABA-NSHDSACASA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

レモキシプリドは、当初非定型抗精神病薬として開発された置換ベンズアミドです。主にヨーロッパで統合失調症と急性躁病の治療に使用されていました。 一部の患者で無形成貧血が発生したため、毒性に関する懸念から市場から撤退しました レモキシプリドは、ドパミンD2およびD3受容体の選択的アンタゴニストとして作用し、シグマ受容体に対する親和性が高い .

準備方法

合成経路と反応条件

レモキシプリドの合成には、いくつかの重要なステップが含まれます。

工業生産方法

レモキシプリドの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには、副生成物の生成を最小限に抑えながら、収率と純度を最大限に高めるために反応条件を最適化することが含まれます。 クロマトグラフィーや結晶化などの高度な精製技術が採用され、最終生成物が製薬基準を満たしていることが保証されます .

化学反応の分析

反応の種類

レモキシプリドは、次のようないくつかの種類の化学反応を受けます。

一般的な試薬と条件

形成される主な生成物

これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸やケトンの形成につながる可能性があり、一方、置換反応はさまざまな置換ベンズアミドをもたらす可能性があります .

科学研究の応用

科学的研究の応用

作用機序

レモキシプリドは、主にドパミンD2およびD3受容体の拮抗作用を通じてその効果を発揮します。これらの受容体をブロックすることにより、レモキシプリドは、気分調節と精神病の症状に関与する神経伝達物質であるドパミンの活性を低下させます。さらに、レモキシプリドは、シグマ受容体に対する親和性が高く、これは非定型抗精神病薬特性に寄与している可能性があります。 レモキシプリドの慢性的な使用は、前頭前皮質におけるD2受容体のアップレギュレーションとD1およびD5受容体のダウンレギュレーションにつながります .

類似の化合物との比較

レモキシプリドは、スルピリドやアミスルピドなどの他の化合物を含む置換ベンズアミドのクラスに属しています。これらの化合物と比較して、レモキシプリドは、D2およびD3受容体の選択的拮抗作用とそのシグマ受容体に対する高い親和性により、独特のプロファイルを持っています。 この独特の受容体結合プロファイルは、その独特の薬理作用と副作用プロファイルに寄与しています .

類似の化合物

類似化合物との比較

Remoxipride belongs to the class of substituted benzamides, which includes other compounds such as sulpiride and amisulpride. Compared to these compounds, this compound has a unique profile due to its selective antagonism of D2 and D3 receptors and its high affinity for the sigma receptor. This unique receptor binding profile contributes to its distinct pharmacological effects and side effect profile .

Similar Compounds

特性

IUPAC Name

3-bromo-N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-2,6-dimethoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN2O3/c1-4-19-9-5-6-11(19)10-18-16(20)14-13(21-2)8-7-12(17)15(14)22-3/h7-8,11H,4-6,9-10H2,1-3H3,(H,18,20)/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJRSXAPGDDABA-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCC[C@H]1CNC(=O)C2=C(C=CC(=C2OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

117591-79-4 (mono-hydrochloride monohydrate), 73220-03-8 (mono-hydrochloride)
Record name Remoxipride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID6045668
Record name Remoxipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

371.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.27e-01 g/L
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Remoxipride is an atypical antipsychotic dopamine D2 antagonist. Chronic use upregulates the expression of D2 receptors, while downregulating the expression of D1 and D5 receptors in the prefrontal cortex. This activity may be related to the antipsychotic activity of remoxipride. Remoxipride displays weaker binding to D2 dopaminergic receptors that dopamine. This weaker binding is thought to account for the reduced incidence of Parkinsonism. Remoxipride also increases expression of the protein _Fos_ in the nucleus accumbens but not the dorsolateral striatum, which may be responsible for a reduced incidence of extrapyramidal symptoms.
Record name Remoxipride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

80125-14-0
Record name Remoxipride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80125-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Remoxipride [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080125140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Remoxipride
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00409
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Remoxipride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045668
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name REMOXIPRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0223RD59PE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Remoxipride
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014553
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Remoxipride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Remoxipride
Reactant of Route 3
Reactant of Route 3
Remoxipride
Reactant of Route 4
Reactant of Route 4
Remoxipride
Reactant of Route 5
Reactant of Route 5
Remoxipride
Reactant of Route 6
Reactant of Route 6
Remoxipride
Customer
Q & A

Q1: What is the primary mechanism of action of Remoxipride?

A1: this compound exerts its antipsychotic effects primarily through antagonism of dopamine D2 receptors. [, , ] This means it binds to these receptors, preventing dopamine from binding and exerting its effects.

Q2: Does this compound interact with dopamine D1 receptors?

A2: In vitro and in vivo studies have consistently shown that this compound has a low affinity for dopamine D1 receptors and does not block dopamine-stimulated adenylate cyclase activity, indicating minimal interaction with these receptors. [, ]

Q3: How does the D2 receptor antagonism of this compound translate to its observed effects in the brain?

A3: By blocking D2 receptors, this compound increases dopamine turnover in dopamine-rich areas of the brain, particularly the mesolimbic pathway. [, ] This is thought to be the basis for its antipsychotic effect.

Q4: Does this compound preferentially affect certain dopaminergic pathways?

A4: Research suggests that this compound might preferentially block mesolimbic dopamine neurotransmission, leading to its atypical antipsychotic profile. [] This is supported by its weaker effects on striatal dopamine neurotransmission, which is associated with extrapyramidal side effects.

Q5: What is the molecular formula and weight of this compound?

A5: The molecular formula of this compound is C19H27BrN2O4, and its molecular weight is 427.34 g/mol.

Q6: How is this compound absorbed and what is its bioavailability?

A6: this compound exhibits rapid and almost complete absorption after oral administration, with a bioavailability exceeding 90%. []

Q7: How is this compound distributed in the body?

A7: this compound has an apparent volume of distribution of 0.7 L/kg, indicating wide distribution. It also demonstrates an 80% binding affinity to plasma proteins, primarily alpha1-acid glycoprotein. []

Q8: What is the primary route of this compound elimination?

A8: this compound is eliminated through a combination of hepatic metabolism and renal excretion, with about 25% excreted unchanged in the urine. []

Q9: Does renal function impact this compound pharmacokinetics?

A9: Yes, decreased renal function leads to increased this compound levels due to reduced renal clearance. [] Dose adjustments may be necessary in patients with renal impairment.

Q10: Does this compound cross the blood-brain barrier?

A10: Yes, Positron Emission Tomography (PET) studies using carbon-11 labeled this compound have shown that it rapidly crosses the blood-brain barrier, reaching significant concentrations in the brain within minutes. []

Q11: What is the effect of this compound on prolactin levels?

A11: this compound administration results in a transient increase in plasma prolactin levels. [, , ] This effect appears to be dose-independent and returns to baseline levels within hours despite continued presence of the drug.

Q12: Does this compound induce or inhibit drug-metabolizing enzymes?

A12: The provided abstracts do not provide information on this compound's effects on drug-metabolizing enzymes.

Q13: Has this compound demonstrated efficacy in preclinical models of schizophrenia?

A13: Yes, this compound has shown efficacy in preclinical models such as latent inhibition and prepulse inhibition, which are considered to be relevant to schizophrenia. []

Q14: What is the efficacy of this compound in treating schizophrenia compared to other antipsychotics?

A14: Several double-blind clinical trials have demonstrated that this compound exhibits comparable antipsychotic efficacy to haloperidol and chlorpromazine in treating both positive and negative symptoms of schizophrenia. [, , , , , ]

Q15: What is the safety profile of this compound?

A16: this compound generally exhibits a favorable safety profile in short-term clinical trials. []

Q16: Are there any concerns regarding long-term safety of this compound?

A17: While short-term studies show a favorable safety profile, concerns regarding the long-term safety of this compound emerged due to reported cases of aplastic anemia, leading to its withdrawal from the market. [, ]

Q17: How does this compound compare to haloperidol in terms of extrapyramidal symptoms?

A18: Clinical trials consistently show that this compound is associated with a significantly lower incidence of extrapyramidal symptoms compared to haloperidol. [, , , ] This is attributed to its weaker effects on striatal dopamine neurotransmission.

Q18: Are there any known drug interactions with this compound?

A19: Pharmacokinetic studies have found no significant interactions between this compound and diazepam, ethanol, biperiden, or warfarin. [, ]

Q19: What is the significance of this compound's metabolites in its pharmacological activity?

A20: this compound acts as a prodrug, meaning its metabolites contribute to its pharmacological activity. [] Specifically, phenolic metabolites formed in the liver demonstrate higher potency for D2 receptors compared to the parent compound. []

Q20: Does modification of the this compound structure affect its pharmacological properties?

A22: Yes, modifications to the this compound structure can significantly impact its pharmacological properties. For example, the pyrrolidone metabolites, primarily formed in humans, exhibit a much weaker affinity for both D1 and D2 receptors compared to this compound and its phenolic metabolites. []

Q21: Are there controlled-release formulations of this compound?

A23: Yes, controlled-release formulations of this compound have been developed and tested. One study found that once-daily controlled-release this compound was equally effective as twice-daily immediate-release this compound in treating schizophrenia. []

Q22: What is the stability of this compound under various conditions?

A22: The provided abstracts do not provide detailed information on the stability of this compound under various storage conditions.

Q23: Are there any known mechanisms of resistance to this compound?

A23: The provided abstracts do not mention any specific mechanisms of resistance to this compound.

Q24: What analytical methods are used to quantify this compound levels?

A26: High-performance liquid chromatography (HPLC) is a commonly used method for quantifying this compound levels in biological samples. []

Q25: What is the historical context of this compound development?

A27: this compound emerged in the late 1970s and early 1980s as part of research investigating halogenated analogs of sulpiride. [] It was clinically introduced as an atypical antipsychotic in the late 1980s.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。